N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
Overview
Description
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C15H18BrN3O2S and a molecular weight of 384.3 g/mol . It is characterized by the presence of a cyclohexyl group, a bromopyrazole moiety, and a benzenesulfonamide structure. This compound is typically a solid, appearing as colorless or slightly yellow crystals[2][2].
Preparation Methods
The synthesis of N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves a multi-step process:
Formation of 4-(4-bromopyrazol-1-yl)benzenesulfonamide: This intermediate is synthesized by reacting benzenesulfonyl chloride with 4-bromopyrazole-1-amine under suitable conditions[][2].
Cyclohexylation: The intermediate is then reacted with cyclohexylamine to form the final product, this compound[][2].
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties[][2].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development[][2].
Industry: It is used in the synthesis of specialty chemicals and materials[][2].
Mechanism of Action
The mechanism of action of N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromopyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide can be compared with similar compounds such as:
N-Cyclohexyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-Cyclohexyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.
N-Cyclohexyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-cyclohexylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCQLORLAXKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674918 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-90-5 | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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